molecular formula C9H5BrFN B2421035 4-Bromo-7-fluoroisoquinoline CAS No. 1416500-77-0

4-Bromo-7-fluoroisoquinoline

Cat. No.: B2421035
CAS No.: 1416500-77-0
M. Wt: 226.048
InChI Key: DXANYJSMNHLBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline framework Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the bromine or fluorine atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

4-Bromo-7-fluoroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoroisoquinoline
  • 4-Bromo-7-nitroisoquinoline
  • 4-Bromo-8-methoxyisoquinoline
  • 4-Bromo-5-nitroisoquinoline

Uniqueness

4-Bromo-7-fluoroisoquinoline is unique due to the specific positioning of the bromine and fluorine atoms on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Bromo-7-fluoroisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₅BrFN and a molecular weight of approximately 226.05 g/mol. Its unique structure features a bromine atom at the fourth position and a fluorine atom at the seventh position of the isoquinoline ring. This specific arrangement contributes to its diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and other fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Early-stage research suggests that it may possess efficacy against several cancer cell lines, indicating its potential as a lead compound in cancer therapy. The mechanism of action appears to involve interactions with specific molecular targets that influence cell signaling pathways related to tumor growth and apoptosis.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
AnticancerExhibits potential efficacy against multiple cancer cell lines, warranting further investigation into its therapeutic applications.

The biological effects of this compound are attributed to its interaction with specific receptors and enzymes within biological systems. The presence of bromine and fluorine enhances the compound's binding affinity, which may lead to modulation of key signaling pathways involved in microbial resistance and cancer cell proliferation.

Interaction with Molecular Targets

Research is ongoing to identify the precise molecular targets affected by this compound. Initial findings suggest that it may interact with enzymes or receptors that play crucial roles in cellular processes such as apoptosis and immune response .

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various isoquinoline derivatives, including this compound. The study found that compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts. Specifically, brominated analogs showed improved potency against certain cancer cell lines, highlighting the importance of halogenation in drug design .

Case Study: Antimicrobial Activity

In another investigation, this compound was tested for its antibacterial properties against a panel of pathogenic bacteria. Results indicated significant inhibition rates, particularly against resistant strains, suggesting its potential as a novel antimicrobial agent.

Future Directions in Research

Despite promising initial findings, further research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Future studies should focus on:

  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety.
  • Mechanistic Studies : Investigating specific molecular interactions and pathways influenced by the compound.
  • Development of Derivatives : Synthesizing new derivatives to enhance biological activity and reduce potential side effects.

Q & A

Q. Basic: What are the standard synthetic routes for 4-Bromo-7-fluoroisoquinoline, and how can reproducibility be ensured?

This compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves fluorination of isoquinoline precursors followed by bromination at the 4-position. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst) in detail, including deviations.
  • Validate purity using HPLC (>95%) and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Provide step-by-step protocols in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at C7, bromine at C4) and rule out regioisomers.
  • Mass Spectrometry : Verify molecular weight (C9_9H5_5BrFN, MW 226.05) and isotopic patterns .
  • Elemental Analysis : Ensure >95% purity, as commercial samples often require revalidation .
  • X-ray Crystallography (if feasible): Resolve ambiguities in molecular geometry .

Q. Advanced: How can researchers address contradictory spectral data during characterization?

Contradictions (e.g., unexpected peaks in NMR) require systematic analysis:

  • Repeat experiments under identical conditions to rule out procedural errors.
  • Compare with literature : Cross-reference spectral databases (e.g., CAS RN 1416500-77-0) for known artifacts .
  • Employ computational modeling : Simulate NMR shifts to identify potential structural anomalies .
  • Document discrepancies transparently in publications to aid peer review .

Q. Advanced: What strategies optimize regioselectivity in halogenation reactions for derivatives of this compound?

Regioselectivity challenges arise due to competing electrophilic substitution sites. Solutions include:

  • Directed metalation : Use directing groups (e.g., -NH2_2) to control bromine/fluorine placement .
  • Temperature modulation : Lower temperatures favor kinetic control, reducing side products.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Monitor reaction progress via TLC or in-situ IR to halt reactions at optimal conversion .

Q. Advanced: How can stability issues of this compound during storage be mitigated?

The compound’s sensitivity to light/moisture necessitates:

  • Storage conditions : Use amber vials under inert gas (N2_2/Ar) at -20°C, with desiccants .
  • Periodic purity checks : Re-analyze via HPLC every 6 months to detect degradation.
  • Derivatization : Stabilize reactive sites (e.g., bromine) as prodrugs or protected intermediates .

Q. Advanced: What methodologies resolve contradictions between computational predictions and experimental results in SAR studies?

Structure-activity relationship (SAR) conflicts may arise from:

  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to align computational and experimental data .
  • Conformational analysis : Use molecular dynamics to account for flexible substituents (e.g., fluorine’s electronic effects) .
  • Experimental validation : Synthesize and test multiple analogs (e.g., varying bromine/fluorine positions) to refine predictive models .

Q. Advanced: How to design a robust SAR study for this compound derivatives in drug discovery?

  • Scaffold modification : Replace bromine/fluorine with other halogens or functional groups to assess activity trends .
  • In vitro assays : Prioritize targets (e.g., kinases) where fluorinated isoquinolines show precedent .
  • Data normalization : Control for batch-to-batch variability in compound purity using internal standards .
  • Statistical rigor : Apply multivariate analysis to distinguish true SAR from experimental noise .

Q. Advanced: How should researchers handle conflicting data on the biological activity of this compound across studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends, noting assay conditions (e.g., cell lines, concentrations) .
  • Dose-response profiling : Re-test compounds under standardized protocols to isolate variables .
  • Mechanistic studies : Use knock-out models or siRNA to validate target engagement .

Properties

IUPAC Name

4-bromo-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXANYJSMNHLBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.